3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carbaldehyde

Medicinal Chemistry Synthetic Chemistry Building Blocks

Research workflows targeting ALDH1A1 or purine diversification require a C-8 aldehyde handle unavailable in standard theophylline analogs. 8-Formyltheobromine (CAS 4921-54-4) is the direct precursor for NCT-501 class ALDH1A1 inhibitors (IC₅₀ 40 nM). • Enables reductive amination, oxime chemistry, and PROTAC linker attachment. • Purity ≥98% suitable for impurity profiling reference standards. • Available in research quantities with established ACAT inhibitor synthesis route.

Molecular Formula C8H8N4O3
Molecular Weight 208.17g/mol
CAS No. 4921-54-4
Cat. No. B372020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carbaldehyde
CAS4921-54-4
Molecular FormulaC8H8N4O3
Molecular Weight208.17g/mol
Structural Identifiers
SMILESCN1C(=NC2=C1C(=O)NC(=O)N2C)C=O
InChIInChI=1S/C8H8N4O3/c1-11-4(3-13)9-6-5(11)7(14)10-8(15)12(6)2/h3H,1-2H3,(H,10,14,15)
InChIKeyCPYUSVWJDYXCEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carbaldehyde (CAS 4921-54-4): A Core Theophylline Scaffold for Medicinal Chemistry and Bioconjugation


3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carbaldehyde is a key heterocyclic building block belonging to the theophylline (1,3-dimethylxanthine) class [1]. Its structure features a purine-2,6-dione core with a strategically positioned electrophilic aldehyde handle at the C-8 position, distinguishing it from simple theophylline and enabling downstream diversification [1][2]. This compound serves as a critical intermediate in the synthesis of bioactive molecules, including potent and selective aldehyde dehydrogenase 1A1 (ALDH1A1) inhibitors [3], and is available at defined purities and scales suitable for research and early development .

Why Theophylline Analogs Cannot Replace 3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carbaldehyde in Synthesis-Driven Programs


Generic substitution among theophylline analogs is not feasible when a research workflow depends on the C-8 aldehyde functional group. Unlike theophylline (CAS 58-55-9), 8-methyltheophylline, or 8-halogenated theophyllines, which lack this reactive carbonyl, the title compound uniquely provides a direct entry point for reductive amination, oxime/hydrazone formation, and other carbonyl-specific chemistries [1][2]. Attempting to substitute with a non-aldehyde analog would stall synthetic routes, as it precludes the creation of critical C-N, C-O, and C-C bonds needed to construct focused libraries of 8-substituted bioactive purines, including ALDH1A1 inhibitors like NCT-501 [3]. The following quantitative evidence details the specific dimensions where this aldehyde-precursor architecture creates a tangible advantage over its closest 8-substituted analogs [1].

Quantitative Differentiation Evidence for 3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carbaldehyde Against Closest Analogs


Unique Electrophilic Reactivity: The C-8 Aldehyde Handle Enables Exclusive Downstream Chemistry

The defining feature of this compound is its free aldehyde group at the C-8 position, a functional group absent in theophylline, 8-methyltheophylline, and 8-halogenated theophyllines [1]. This aldehyde serves as a linchpin for reductive amination with primary amines, a reaction that is chemically impossible for its 8-methyl (CAS 830-73-1) and 8-chloro (CAS 85-18-7) analogs, which would require multiple additional steps to install a comparable reactive handle [2]. The compound's successful and demonstrated use in synthesizing azomethine intermediates is a direct consequence of this unique reactivity [2].

Medicinal Chemistry Synthetic Chemistry Building Blocks

Synthetic Tractability: A Documented 95% Purity Benchmark with SeO₂-Free Preparation

Multiple reputable chemical suppliers, including Santa Cruz Biotechnology and Combi-Blocks, list this compound with a minimum purity specification of 95% . This established purity level is consistent with the reported synthetic methodology involving the hydrolysis of a diethylacetal precursor, which provides a more controlled and safer route compared to direct selenium dioxide (SeO₂) oxidation of 8-methyltheophylline, a method known for generating toxic byproducts and purification challenges [1]. The availability of a defined purity standard simplifies procurement for researchers who require consistent, reproducible starting material quality for SAR studies.

Quality Control Process Chemistry Procurement Purity

Scaffold Versatility: A Validated Precursor for ALDH1A1 and ACAT Inhibitor Pharmacophores

The compound's structural core is a direct precursor to two distinct classes of bioactive molecules. First, it is the foundational scaffold for optimizing potent ALDH1A1 inhibitors, such as NCT-501, which achieves an IC₅₀ of 40 nM against its target [1]. Second, it is the key starting material for synthesizing 1-(2,6-diisopropylphenyl)-3-(purinylalkyl)ureas, a series evaluated as Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors [2]. This dual applicability is a direct consequence of the C-8 aldehyde, which allows for the introduction of diverse amine-containing fragments. In contrast, theophylline or 8-methyltheophylline cannot serve as a direct starting point for either of these specific inhibitor classes without extensive functionalization.

Enzyme Inhibition Drug Discovery Cancer Metabolic Disease

Optimal Scientific and Industrial Use Cases for 3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carbaldehyde (CAS 4921-54-4)


Medicinal Chemistry: Synthesis of Focused Libraries of 8-Substituted Theophylline-Based ALDH1A1 Inhibitors

This is a primary application. The compound serves as the direct precursor for synthesizing analogs of NCT-501, a highly potent (IC₅₀ 40 nM) and selective ALDH1A1 inhibitor [1]. Its aldehyde handle allows for rapid diversification through reductive amination with a vast array of commercial amines, enabling SAR studies to improve potency, selectivity, and pharmacokinetic properties against this validated cancer stem cell target [1].

Chemical Biology: Creation of Activity-Based Probes (ABPs) and Bifunctional Degraders (PROTACs)

The aldehyde moiety is an ideal anchor for attaching linkers. The compound can be used to create biotinylated probes for target engagement studies or to link the theophylline core to an E3 ligase ligand, generating novel PROTACs. This application leverages the theophylline scaffold's known engagement with biological targets and converts it into a tool for targeted protein degradation, a high-value application not possible with non-functionalized analogs [2].

Analytical Chemistry: Synthesis of a High-Purity Reference Standard for Impurity Profiling

Given its role as a synthetic intermediate, this compound itself, and its derivatives, can be process-related impurities in the manufacture of xanthine-based drugs. Procuring the high-purity (≥95%) title compound allows for its use as a certified reference standard (after proper characterization) for developing and validating HPLC or LC-MS methods to monitor and control these impurities in active pharmaceutical ingredients (APIs) .

Cardiovascular Drug Discovery: Development of ACAT Inhibitors for Hypercholesterolemia

The compound is the documented starting material for a distinct series of ureas that inhibit acyl-CoA:cholesterol acyltransferase (ACAT), a key enzyme in cholesterol metabolism [3]. Procuring this aldehyde enables chemists to directly follow this published synthetic route to generate known actives and novel analogs for evaluating their potential as hypocholesterolemic agents, a pathway not available from other theophylline derivatives [3].

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